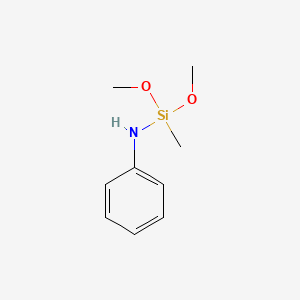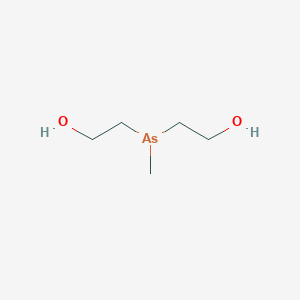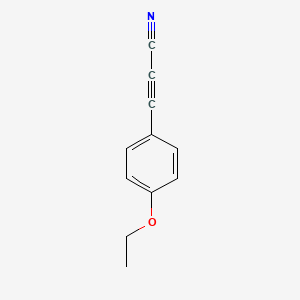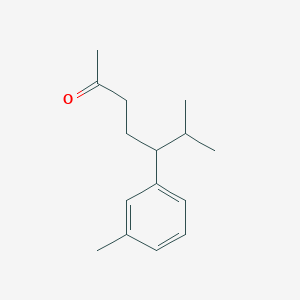![molecular formula C13H18N2 B14400949 Piperidine, 1-[[(phenylmethyl)imino]methyl]- CAS No. 89749-45-1](/img/structure/B14400949.png)
Piperidine, 1-[[(phenylmethyl)imino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-[[(phenylmethyl)imino]methyl]- is an organic compound with the molecular formula C12H17N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[[(phenylmethyl)imino]methyl]- typically involves the reaction of piperidine with benzylamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactions, which provide better control over reaction conditions and yield. The use of Grignard reagents and other organometallic compounds is also common in large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-[[(phenylmethyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions are common, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes
Reduction: Formation of secondary amines
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Piperidine, 1-[[(phenylmethyl)imino]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-[[(phenylmethyl)imino]methyl]- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound may also interact with cellular receptors, influencing various signaling pathways. The exact molecular targets and pathways involved can vary based on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Piperidine
- Pyrrolidine
- Piperazine
- Morpholine
Uniqueness
Piperidine, 1-[[(phenylmethyl)imino]methyl]- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its imino group allows for unique interactions with nucleophiles and electrophiles, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Propiedades
Número CAS |
89749-45-1 |
|---|---|
Fórmula molecular |
C13H18N2 |
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
N-benzyl-1-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C13H18N2/c1-3-7-13(8-4-1)11-14-12-15-9-5-2-6-10-15/h1,3-4,7-8,12H,2,5-6,9-11H2 |
Clave InChI |
QRXXJZFFJLLGCZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C=NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


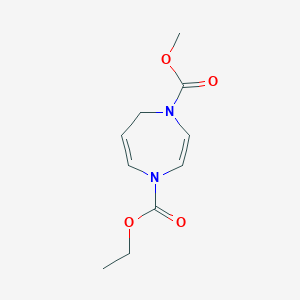
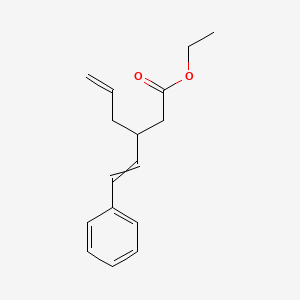
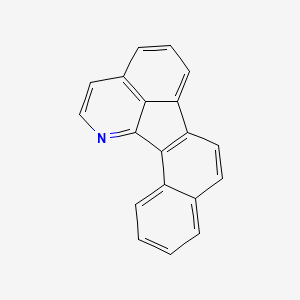
![Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]-](/img/structure/B14400884.png)
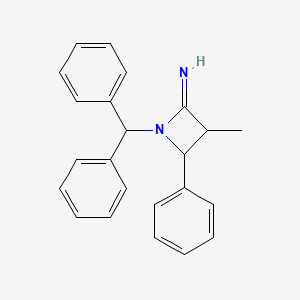
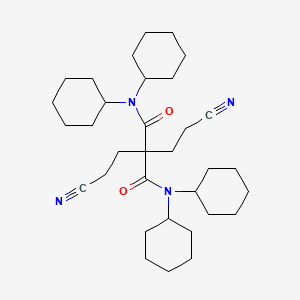
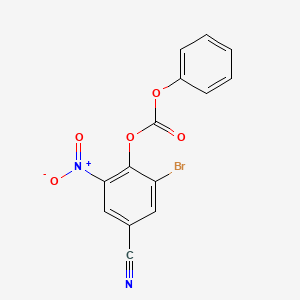
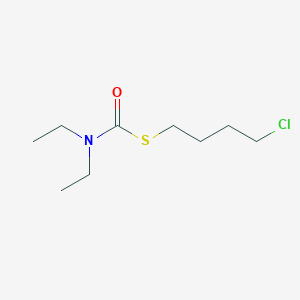
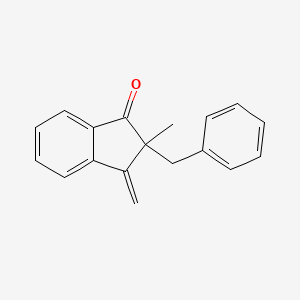
![1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene](/img/structure/B14400927.png)
